molecular formula C23H16N4O3S B3681400 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

Cat. No.: B3681400
M. Wt: 428.5 g/mol
InChI Key: RLDWAXWRJDDCHR-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is a complex organic compound that features a benzofuran moiety, an oxazolo[4,5-B]pyridine ring, and a thiourea group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Construction of the Oxazolo[4,5-B]pyridine Ring: This step may involve the condensation of appropriate precursors under acidic or basic conditions.

    Thiourea Group Introduction: The final step often involves the reaction of an isothiocyanate with an amine to form the thiourea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the carbonyl group or the thiourea linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, these compounds could find applications in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline have similar structural features.

    Oxazolo[4,5-B]pyridine Derivatives: Compounds such as 2-(2-methyl-3-oxazolo[4,5-B]pyridin-2-yl)phenol share the oxazolo[4,5-B]pyridine ring.

    Thiourea Derivatives: Compounds like 1-phenyl-3-(2-thienyl)thiourea are structurally related due to the thiourea group.

Uniqueness

The uniqueness of 3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea lies in its combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-13-15(22-26-20-18(30-22)10-5-11-24-20)7-4-8-16(13)25-23(31)27-21(28)19-12-14-6-2-3-9-17(14)29-19/h2-12H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWAXWRJDDCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
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3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
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3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
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3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
Reactant of Route 5
3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
Reactant of Route 6
3-(1-Benzofuran-2-carbonyl)-1-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

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